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Compound of Interest

Compound Name:
Methyl 6-methylpyrazine-2-

carboxylate

Cat. No.: B1315544 Get Quote

This technical guide provides a comprehensive overview of the core properties of Methyl 6-
methylpyrazine-2-carboxylate, tailored for researchers, scientists, and professionals in drug

development. The document collates available data on its physicochemical characteristics,

outlines relevant experimental protocols, and visualizes a key biological pathway associated

with related pyrazine derivatives.

Core Properties and Physicochemical Data
Methyl 6-methylpyrazine-2-carboxylate is a derivative of pyrazine, a class of heterocyclic

compounds recognized for their diverse biological activities.[1][2] While specific experimental

data for this particular ester is limited, the properties of its parent compound, 6-Methylpyrazine-

2-carboxylic acid, and the related Methyl pyrazine-2-carboxylate, provide valuable insights.

Table 1: Physicochemical Properties of Methyl 6-methylpyrazine-2-carboxylate and Related

Compounds
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Property
Methyl 6-
methylpyrazine-2-
carboxylate

6-Methylpyrazine-2-
carboxylic acid

Methyl pyrazine-2-
carboxylate

CAS Number 41110-38-7 5521-61-9[3][4] 6164-79-0

Molecular Formula C₇H₈N₂O₂ C₆H₆N₂O₂[3][4] C₆H₆N₂O₂

Molecular Weight 152.15 g/mol 138.12 g/mol [3][4] 138.12 g/mol

Melting Point Data not available 138-140 °C[3] 57-61 °C

Boiling Point Data not available
302.8 °C at 760

mmHg[3]
Data not available

Density
Predicted: 1.169

g/cm³
1.3 g/cm³[3] Data not available

Flash Point Predicted: 98.1 °C 136.9 °C[3] Data not available

Experimental Protocols
Synthesis of Methyl 6-methylpyrazine-2-carboxylate
A standard and widely applicable method for the synthesis of Methyl 6-methylpyrazine-2-
carboxylate is the Fischer esterification of its corresponding carboxylic acid.[5] This reaction

involves treating 6-methylpyrazine-2-carboxylic acid with methanol in the presence of an acid

catalyst.

General Fischer Esterification Protocol:

Reactant Mixture: 6-Methylpyrazine-2-carboxylic acid is dissolved in an excess of methanol,

which serves as both a reactant and the solvent.

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-

toluenesulfonic acid (TsOH), is added to the mixture.[5]

Reaction Conditions: The reaction mixture is typically heated to reflux to increase the

reaction rate. The temperature is maintained for a period sufficient to achieve a high

conversion to the ester.
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Work-up and Purification: Upon completion, the reaction mixture is cooled. The excess

methanol is often removed under reduced pressure. The remaining mixture is neutralized,

typically with a weak base like sodium bicarbonate solution. The crude ester is then

extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with

water and brine. The solvent is evaporated, and the resulting crude product is purified,

commonly by distillation or column chromatography, to yield pure Methyl 6-methylpyrazine-
2-carboxylate.

Workflow for Fischer Esterification:
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Caption: General workflow for the synthesis of Methyl 6-methylpyrazine-2-carboxylate via

Fischer Esterification.

Characterization Methods
The characterization of Methyl 6-methylpyrazine-2-carboxylate would typically involve

standard spectroscopic techniques to confirm its structure and purity. While specific spectra for

this compound are not readily available in public databases, the expected spectral features can

be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl

protons on the pyrazine ring, the methyl protons of the ester group, and the aromatic

protons on the pyrazine ring. The chemical shifts and coupling patterns would be

characteristic of the molecule's structure.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom,

including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two

methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption

bands corresponding to the C=O stretching of the ester group (typically around 1720-1740

cm⁻¹), C-O stretching vibrations, and various C-H and C=N stretching and bending vibrations

from the aromatic ring and methyl groups.[6]

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular

weight of the compound. The mass spectrum would show a molecular ion peak

corresponding to the exact mass of Methyl 6-methylpyrazine-2-carboxylate, along with

characteristic fragmentation patterns.

Biological Activity and Signaling Pathways
Derivatives of pyrazine carboxylic acids have been investigated for a range of biological

activities, including antimicrobial and photosynthesis-inhibiting effects.[7][8] The inhibition of

photosynthesis is a mechanism of action for several herbicides.[9]

Photosynthesis Inhibition
Certain pyrazine derivatives have been shown to inhibit the photosynthetic electron transport

(PET) chain in chloroplasts.[7] This inhibition disrupts the process by which plants convert light

energy into chemical energy.

The primary target of many photosynthesis-inhibiting herbicides is the D1 protein within

Photosystem II (PSII).[9] By binding to the D1 protein, these inhibitors block the flow of

electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This

blockage halts the entire photosynthetic electron transport chain, leading to the production of

reactive oxygen species (ROS) and ultimately causing cell death.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b1315544?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259134/
https://www.rjpbcs.com/pdf/2015_6(4)/[256].pdf
https://extension.umn.edu/herbicide-mode-action-and-sugarbeet-injury-symptoms/photosynthesis-inhibitor-herbicides
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259134/
https://extension.umn.edu/herbicide-mode-action-and-sugarbeet-injury-symptoms/photosynthesis-inhibitor-herbicides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram of Photosynthesis Inhibition by Pyrazine Derivatives:
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Caption: Proposed mechanism of photosynthesis inhibition by binding to the D1 protein in

Photosystem II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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